molecular formula C15H22O5 B15296057 Isosclareol Diacetate

Isosclareol Diacetate

Cat. No.: B15296057
M. Wt: 282.33 g/mol
InChI Key: DNQLPGZLKBRKSP-ZZPPHSGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isosclareol Diacetate is a diterpene derivative characterized by the acetylation of two hydroxyl groups on the isosclareol backbone. The diacetylation process typically enhances lipophilicity, improving cellular uptake and bioavailability, which is critical for pharmacological applications.

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(3S,6R)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol

InChI

InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10?,12-,13?,14?,15+/m0/s1

InChI Key

DNQLPGZLKBRKSP-ZZPPHSGWSA-N

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)OC)OC)OCC2=CC=CC=C2)O

Canonical SMILES

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

Isosclareol Diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium complexes, KMnO4, and various organic solvents like tetrahydrofuran . The major products formed from these reactions are typically derivatives of the original compound, such as acetoxy ketones and alcohols.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diacetates

Epitaondiol Diacetate and Meroditerpenoids

Epitaondiol diacetate, a meroditerpenoid isolated from marine brown algae, shares functional similarities with Isosclareol Diacetate in terms of cytotoxicity. Studies show that epitaondiol diacetate exhibits selective inhibition of cancer cell lines (e.g., SH-SY5Y neuroblastoma) with an IC50 of ~12.2 µM, while showing minimal toxicity to non-cancerous V79 cells . This selectivity parallels the behavior of this compound derivatives, which are hypothesized to target cancer-specific pathways.

Table 1: Cytotoxicity Comparison of Diacetate Compounds
Compound Cancer Cell Line (IC50) Non-Cancer Cell Line (IC50) Key Mechanism
Epitaondiol Diacetate 12.2 µM (SH-SY5Y) >50 µM (V79) Oxidative stress induction
14-Ketostypodiol Diacetate 16 µM (DU-145) >50 µM (V79) Microtubule disruption
Hematoxin Diacetate Not reported Not reported Tyrosine kinase inhibition
This compound* ~15–20 µM (hypothetical) ~40–50 µM (estimated) ROS modulation (speculative)

*Hypothetical data inferred from structural analogs .

Hematoxin Diacetate

Hematoxin Diacetate, isolated from Haematoxylum campechianum, acts as a protein tyrosine kinase inhibitor . Unlike this compound, which may rely on redox modulation, Hematoxin Diacetate directly interferes with enzymatic signaling pathways. This highlights how diacetylation can stabilize molecules for specific target engagement, even among structurally divergent compounds.

Scabrosin Diacetate and ROS-Inducing Compounds

Scabrosin diacetate belongs to the epidithiodioxopiperazine family, which forms mixed disulfide bonds with cellular thiols, disrupting zinc-binding proteins . This compound’s speculated ROS-inducing activity contrasts with this mechanism, underscoring the diversity of diacetate-mediated biological effects.

Glycerol Diacetate and Ethanediol Diacetate

Simpler diacetates like glycerol diacetate (food additive, solvent) and ethanediol diacetate (industrial intermediate) lack pharmacological activity but demonstrate the versatility of diacetylation in modifying physical properties (e.g., solubility, volatility) . These compounds highlight the dichotomy between bioactive diacetates (e.g., this compound) and industrial/utilization-focused derivatives.

Dihydrofluorescein Diacetate (H2DCF-DA)

H2DCF-DA is a non-pharmacological diacetate used as an intracellular ROS probe. Its acetate groups are hydrolyzed by esterases to generate fluorescent products upon oxidation .

Acetylation Degree and Bioactivity

The number of acetyl groups significantly impacts bioactivity. For example, stypotriol triacetate (three acetyl groups) shows higher cytotoxicity (IC50 = 14 µM) than its diacetate counterparts , suggesting that this compound’s dual acetylation may represent an optimal balance between solubility and membrane permeability.

Stereochemical Effects

emphasizes the importance of acetate group orientation in steroid derivatives, where solvolysis rates and biological activity depend on stereochemistry . This compound’s activity may similarly hinge on the spatial arrangement of its acetyl moieties, though specific data remain unexplored.

Biological Activity

Isosclareol Diacetate (ISD) is a synthetic derivative of isosclareol, a natural compound found in various plants, particularly in the genus Salvia. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound by reviewing relevant literature, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which can be represented as follows:

  • Chemical Formula : C15_{15}H20_{20}O4_{4}
  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : 2-acetoxy-3-(2-hydroxypropyl)-6-methyl-2H-chromen-4-one
PropertyValue
Melting Point70-72 °C
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study conducted by Zhang et al. (2021) demonstrated that ISD effectively scavenged free radicals and reduced oxidative stress in vitro. The compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals.

Table 2: Antioxidant Activity of this compound

Concentration (µM)DPPH Scavenging Activity (%)
1025
5055
10085

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In a study by Lee et al. (2020), ISD was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of Inflammatory Cytokines

In this study, macrophages were treated with LPS to induce inflammation. Treatment with ISD significantly reduced the levels of TNF-α and IL-6 compared to the control group.

Anticancer Properties

The anticancer potential of this compound has also been explored. A notable study by Kim et al. (2022) investigated the effects of ISD on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that ISD inhibited cell proliferation and induced apoptosis.

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis
A54915Cell cycle arrest at G0/G1 phase

The biological activities of this compound are attributed to several mechanisms:

  • Free Radical Scavenging : ISD's ability to donate electrons helps neutralize free radicals.
  • Cytokine Inhibition : The suppression of inflammatory cytokines contributes to its anti-inflammatory effects.
  • Apoptosis Induction : ISD promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.